molecular formula C12H20N2 B8418302 4-(Heptylamino)pyridine

4-(Heptylamino)pyridine

Cat. No.: B8418302
M. Wt: 192.30 g/mol
InChI Key: OZFGBTUVLHXPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Heptylamino)pyridine is a useful research compound. Its molecular formula is C12H20N2 and its molecular weight is 192.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

N-heptylpyridin-4-amine

InChI

InChI=1S/C12H20N2/c1-2-3-4-5-6-9-14-12-7-10-13-11-8-12/h7-8,10-11H,2-6,9H2,1H3,(H,13,14)

InChI Key

OZFGBTUVLHXPFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC1=CC=NC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Alternatively, 4-(heptylamino)pyridine was prepared as follows: A mixture containing 229 g. (1.0 mole) of N-(4-pyridyl)pyridinium chloride hydrochloride and 228 g. (1.5 moles) of n-heptylamine hydrochloride was heated 2 hours with stirring in an oil bath at a bath temperature of 215° C. The reaction mixture was cooled to 80° C., diluted with ice-water, made alkaline with 35% aqueous sodium hydroxide and extracted successively with ether and chloroform. The organic extracts were combined and evaporated to dryness under reduced pressure. The residual viscous oil was dissolved in ether and the ethereal solution was washed with water. The aqueous wash was back-extracted with chloroform and the chloroform extracts were combined with the ethereal solution. The combined organic solutions were dried over anhydrous sodium sulfate and evaporated to dryness under reduced pressure. Cooling the residual oil to -78° C. effected partial solidification. The semi-solid was diluted with a small amount of ether and filtered. The solid so-obtained was dissolved in a mixture of acetonitrile and chloroform, the resulting solution treated with decolorizing carbon, filtered, and the filtrate evaporated to dryness under reduced pressure. The resulting semi-solid was diluted with a small amount of ether and cooled. The solid thus-produced was collected by filtration and washed with a small volume of cold ether to give, after drying, 84.6 g. of 4-(heptylamino)pyridine, m.p. 50°-52° C.
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n-heptylamine hydrochloride
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ice water
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